N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide
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Overview
Description
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a complex organic compound featuring a benzo[d]thiazole and thiazole moiety linked to a butanamide chain with a methoxyphenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of Benzo[d]thiazole and Thiazole Moieties
Starting Materials: 2-aminobenzenethiol and α-haloketones.
Reaction Conditions: Cyclization reactions under acidic or basic conditions to form benzo[d]thiazole and thiazole rings.
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Coupling Reactions
Reagents: Thiazole derivatives and benzo[d]thiazole intermediates.
Conditions: Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of catalysts.
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Sulfonylation
Reagents: 4-methoxybenzenesulfonyl chloride.
Conditions: Reaction with the intermediate product in the presence of a base such as triethylamine.
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Amidation
Reagents: Butanoyl chloride.
Conditions: Amidation reaction to introduce the butanamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Batch Processing: For small-scale production.
Continuous Flow Chemistry: For large-scale production, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Conditions: Mild to moderate temperatures.
Products: Oxidized derivatives of the thiazole and benzo[d]thiazole rings.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Typically carried out in anhydrous solvents.
Products: Reduced forms of the sulfonyl and amide groups.
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Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Varies depending on the substituent being introduced.
Products: Substituted derivatives on the aromatic rings or the thiazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDCI, DCC.
Bases: Triethylamine, pyridine.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of organic semiconductors.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural complexity.
Biological Probes: Used in studying biological pathways involving sulfur and nitrogen heterocycles.
Medicine
Drug Development: Investigated for its potential as an anti-cancer or anti-inflammatory agent.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Polymer Additives: Used to enhance the properties of polymers.
Dye Manufacturing: Intermediate in the synthesis of complex dyes.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiazole and benzo[d]thiazole rings can intercalate with DNA or inhibit enzyme activity by binding to active sites, disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of a butanamide.
4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)ethanamide: Similar but with an ethanamide group.
Uniqueness
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its longer butanamide chain compared to similar compounds may affect its solubility and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S3/c1-28-14-8-10-15(11-9-14)31(26,27)12-4-7-19(25)24-21-23-17(13-29-21)20-22-16-5-2-3-6-18(16)30-20/h2-3,5-6,8-11,13H,4,7,12H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFDUDRDJQCDJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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